molecular formula C11H8Cl2N4O B3037872 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea CAS No. 65004-55-9

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea

Cat. No.: B3037872
CAS No.: 65004-55-9
M. Wt: 283.11 g/mol
InChI Key: IXTQDTFRKZRVSC-UHFFFAOYSA-N
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Description

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenylurea moiety at position 2. It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety and hazards of pyrimidine derivatives can also vary. For example, “(4,6-dichloropyrimidin-2-yl)methanol” is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . It is hoped that this article will provide insight to researchers considering the pyrimidine scaffold as a chemotype in future drug candidates in order to counteract medical conditions previously deemed untreatable .

Preparation Methods

The synthesis of 1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea typically involves the reaction of 4,6-dichloropyrimidine with phenylisocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrimidine and phenylurea moieties, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4,6-dichloropyrimidin-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4O/c12-8-6-9(13)16-10(15-8)17-11(18)14-7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTQDTFRKZRVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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